Actiphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Actiphenol has been reported in Streptomyces albulus, Streptomyces pratensis, and other organisms with data available.

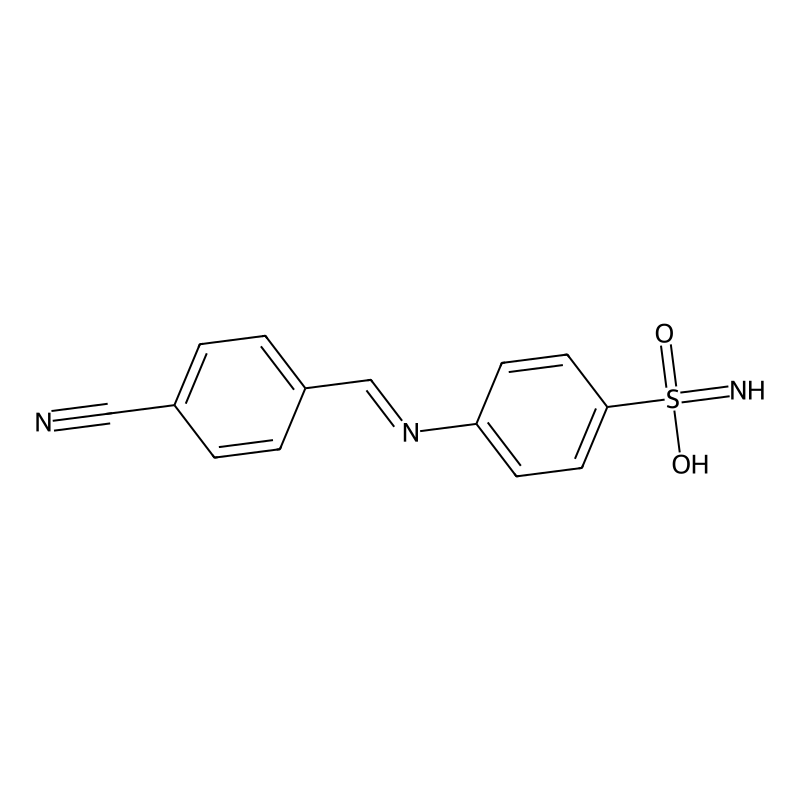

Actiphenol (CAS 526-02-3) is a naturally occurring glutarimide antibiotic and a critical biosynthetic intermediate in the production of cycloheximide. Structurally distinguished as the only member of the glutarimide family possessing a fully aromatic phenol ring, actiphenol offers a highly specific procurement profile. While it shares the core glutarimide backbone with common translation inhibitors, actiphenol exhibits a markedly different bioactivity profile, characterized by weak eukaryotic translation inhibition but potent, specific antiviral properties against RNA viruses such as coxsackievirus B3 and influenza A. For material selection, actiphenol is primarily sourced as a specialized substrate for enzymatic reduction assays, a rigid aromatic scaffold for structure-activity relationship (SAR) studies, and a targeted, low-toxicity reference standard in antiviral and antifungal research .

Substituting actiphenol with the more common in-class analog cycloheximide fundamentally compromises both biosynthetic research and targeted bioassays. Cycloheximide possesses a fully reduced cyclohexanone ring and acts as a potent, global inhibitor of eukaryotic translation, which introduces overwhelming cytotoxicity in cell-based assays. In contrast, actiphenol contains an unreduced phenol ring, resulting in weak translation inhibition that allows researchers to isolate its specific antiviral and synergistic antifungal effects without rapid host cell death. Furthermore, in enzymatic studies characterizing flavoprotein-mediated aromatic reductions, actiphenol is the strictly required upstream substrate; cycloheximide, being the downstream product, cannot be used to model the thermodynamically difficult enzymatic reduction of a benzene ring [1].

Precursor Suitability for Enzymatic Aromatic Reduction Studies

In studies of acyltransferase-less Type I polyketide synthases, actiphenol serves as the direct substrate for the enoylreductase ChxG, which catalyzes the thermodynamically challenging reduction of its phenol ring to a cyclohexanone moiety to yield intermediate 10 (and ultimately cycloheximide). Cycloheximide cannot serve this role as it is the fully reduced end-product[1].

| Evidence Dimension | Substrate viability for ChxG-mediated reduction |

| Target Compound Data | Actiphenol (Active substrate for phenol-to-cyclohexanone reduction) |

| Comparator Or Baseline | Cycloheximide (Inactive end-product) |

| Quantified Difference | 100% binary difference in substrate suitability for ChxG |

| Conditions | In vitro enzymatic assay with ChxG flavoprotein |

Procurement of actiphenol is strictly required for laboratories investigating the rare enzymatic reduction of benzene rings in natural product biosynthesis.

Antiviral Potency Against RNA Viruses

Actiphenol demonstrates specific and quantifiable antiviral activity against critical RNA viruses, outperforming baseline synthetic glutarimide derivatives. In standard in vitro assays, actiphenol achieved an IC50 of 14.37 µg/mL against coxsackievirus B3 and 34.4 µg/mL against influenza A virus, whereas many synthetic glutarimides show negligible or significantly lower activity in the same viral models .

| Evidence Dimension | Viral inhibition (IC50) |

| Target Compound Data | 14.37 µg/mL (Coxsackievirus B3) and 34.4 µg/mL (Influenza A) |

| Comparator Or Baseline | Synthetic glutarimides (Lower or negligible activity) |

| Quantified Difference | Superior quantifiable inhibition at microgram concentrations |

| Conditions | In vitro viral inhibition assays |

Actiphenol provides a highly active, naturally derived structural benchmark for developing targeted antiviral agents against coxsackievirus and influenza.

Eukaryotic Cytotoxicity and Translation Inhibition

While cycloheximide is renowned for its potent, global inhibition of eukaryotic translation (binding the E-site of the 60S ribosomal subunit), actiphenol exhibits only weak translation inhibition due to the planar aromaticity of its phenol ring. This structural difference prevents the severe, rapid cytotoxicity seen with cycloheximide, making actiphenol viable for prolonged cell-based assays where host viability must be maintained to observe secondary pharmacological effects [1].

| Evidence Dimension | Eukaryotic translation inhibition |

| Target Compound Data | Weak/negligible inhibition |

| Comparator Or Baseline | Cycloheximide (Potent, global inhibition) |

| Quantified Difference | Orders of magnitude lower cytotoxicity and translation blockade |

| Conditions | Eukaryotic cell culture translation assays |

Buyers conducting cell-based antiviral or antifungal screening must select actiphenol to avoid the confounding, non-specific cell death caused by cycloheximide.

Structural Conformation for SAR Anchoring

Actiphenol is uniquely characterized by a fully aromatic phenol ring, which forces the adjacent glutarimide ring into a distinct 1,2-diplanar (sofa) conformation. Crystallographic data confirms an intramolecular hydrogen bond (O...O separation of 2.573 Å) that stabilizes this geometry. In contrast, the saturated cyclohexanone ring in cycloheximide results in a highly puckered, flexible conformation without this specific planar stabilization[1].

| Evidence Dimension | Molecular conformation and rigidity |

| Target Compound Data | 1,2-diplanar (sofa) conformation with 2.573 Å H-bond |

| Comparator Or Baseline | Cycloheximide (Puckered, flexible conformation) |

| Quantified Difference | Presence of rigid planar aromaticity vs highly flexible saturated ring |

| Conditions | X-ray crystallography |

The rigid, stabilized conformation of actiphenol makes it a superior starting material for SAR studies requiring a predictable, fixed 3D spatial arrangement.

Substrate for Biocatalytic Aromatic Reduction Studies

Because actiphenol is the natural precursor to cycloheximide, it is the strictly required substrate for characterizing flavoprotein-mediated reductions of highly stable benzene rings (e.g., via the ChxG enzyme). Procurement of actiphenol is essential for laboratories engineering novel biocatalysts for difficult aromatic reductions [1].

Antiviral Drug Discovery and Benchmarking

Actiphenol's specific potency against coxsackievirus B3 and influenza A, combined with its low eukaryotic translation inhibition, makes it an ideal positive control and structural scaffold for developing targeted antivirals, avoiding the extreme cytotoxicity associated with other glutarimides .

Synergistic Antifungal Formulation Screening

Actiphenol is utilized in combination assays to evaluate synergistic antifungal effects, as it has been shown to potentiate the activity of miconazole against Candida albicans at 50 µg/disc concentrations. It serves as a valuable tool compound for researchers developing combination antifungal therapies .